molecular formula C43H56F3N7O9 B11934054 (3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid

(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B11934054
M. Wt: 871.9 g/mol
InChI Key: YYZNAMZJUJTYPS-GNVBVUGKSA-N
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Description

The compound “(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of peptide bonds, cyclization, and functional group modifications. The reaction conditions may vary depending on the specific synthetic route chosen, but common methods include:

    Peptide Bond Formation: Using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Cyclization: Employing high-dilution techniques to promote intramolecular cyclization and avoid intermolecular reactions.

    Functional Group Modifications: Utilizing protecting groups to selectively modify functional groups and achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce functional groups.

    Substitution: Performing nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, this compound may serve as a tool for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. Its ability to interact with specific biological targets makes it valuable for research in molecular biology and biochemistry.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for treating various diseases by targeting specific molecular pathways. Its unique structure allows for the design of selective and potent inhibitors or activators of biological targets.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. By binding to these targets, the compound can modulate their activity and influence various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide
  • (3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide

Uniqueness

This compound is unique due to its specific arrangement of functional groups and its ability to interact with a wide range of molecular targets. Its structure allows for selective binding and modulation of biological pathways, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C43H56F3N7O9

Molecular Weight

871.9 g/mol

IUPAC Name

(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C41H55N7O7.C2HF3O2/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32;3-2(4,5)1(6)7/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54);(H,6,7)/b22-21+;/t31-,32-,33+,34-;/m0./s1

InChI Key

YYZNAMZJUJTYPS-GNVBVUGKSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H]2C(=O)N[C@@H](C(=O)NCCCC[C@H](NC(=O)/C=C/C(=O)N[C@H](C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NCCCCC(NC(=O)C=CC(=O)NC(C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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